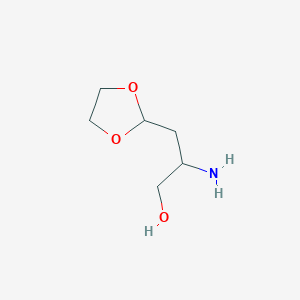

2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol” is a chemical compound . It has a molecular weight of 147.17 . The IUPAC name for this compound is 2-amino-3-(1,3-dioxolan-2-yl)propan-1-ol .

Molecular Structure Analysis

The InChI code for “2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol” is 1S/C6H13NO3/c7-5(4-8)3-6-9-1-2-10-6/h5-6,8H,1-4,7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a powder . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications

Corrosion Inhibition

Some tertiary amines, including 2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol, have been synthesized and investigated for their performance as corrosion inhibitors for carbon steel. These compounds form a protective layer on the metal surface, inhibiting anodic dissolution. The effectiveness of these inhibitors is influenced by their concentration, with certain derivatives showing high inhibition efficiency, following the Langmuir isotherm model for adsorption on the steel surface (Gao, Liang, & Wang, 2007).

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

Research on 2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol derivatives has contributed to the development of beta-adrenoceptor blocking agents. These agents exhibit cardioselectivity, which is crucial for treating cardiovascular diseases. The nature of the amino group substituent plays a significant role in determining the binding affinity and selectivity of these compounds, providing insights into the development of more effective and selective beta-blockers (Rzeszotarski et al., 1983).

Anticancer and Kinase Inhibitory Activities

The synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives from 2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol has been explored for their potential as Src kinase inhibitors and anticancer agents. Certain derivatives exhibit significant inhibitory potency against Src kinase, a target of interest in cancer therapy. These findings open avenues for the development of new therapeutic agents targeting kinases involved in cancer progression (Sharma et al., 2010).

Heterocyclic Derivative Syntheses

The compound has been used in the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These reactions yield various heterocyclic structures, including tetrahydrofuran, dioxolane, and oxazoline derivatives, showcasing the versatility of 2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol in organic synthesis and the potential for creating novel compounds with diverse biological activities (Bacchi et al., 2005).

Safety and Hazards

properties

IUPAC Name |

2-amino-3-(1,3-dioxolan-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-5(4-8)3-6-9-1-2-10-6/h5-6,8H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNIIGYMYSUBCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893118.png)

![4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2893123.png)

![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B2893125.png)

![N-methyl-2-methylsulfanyl-N-[(3-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2893129.png)

![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2893132.png)

![[5-(4-Fluorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2893133.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2893134.png)

![(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine](/img/structure/B2893136.png)